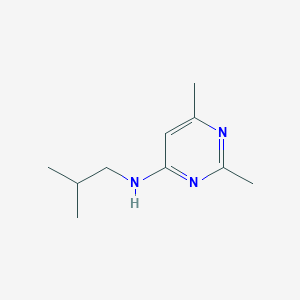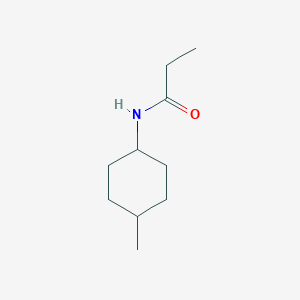
2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine, also known as DMPA, is a chemical compound that belongs to the pyrimidine class of compounds. It has been extensively studied due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine involves its binding to the active site of DHODH, thereby preventing the enzyme from carrying out its catalytic function. This leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The inhibition of DHODH ultimately leads to the death of rapidly dividing cells such as cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant antiproliferative effects on various cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has been suggested as a potential therapeutic agent for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine is its potency as an inhibitor of DHODH, making it a useful tool for scientific research. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Additionally, the toxicity of this compound to normal cells must be carefully evaluated to ensure its safety for use in vivo.
Future Directions
Future research on 2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine could focus on its potential as a therapeutic agent for the treatment of cancer. Further studies could explore its efficacy in combination with other chemotherapeutic agents, as well as its toxicity to normal cells. Additionally, the development of more potent and stable analogs of this compound could enhance its utility as a tool for scientific research.
Synthesis Methods
The synthesis of 2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine can be achieved through a multi-step process starting from commercially available starting materials. One of the most efficient methods involves the reaction of 2,6-dimethylpyrimidin-4-amine with 2-methylpropylamine in the presence of a suitable catalyst. The resulting product is then purified and characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine has been found to exhibit various biological activities, making it a useful tool for scientific research. It has been shown to act as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, ultimately resulting in cell death.
properties
IUPAC Name |
2,6-dimethyl-N-(2-methylpropyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7(2)6-11-10-5-8(3)12-9(4)13-10/h5,7H,6H2,1-4H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMQNBSOCPVOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B7479130.png)
![3-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]thiophene-2-carboxamide](/img/structure/B7479138.png)



![2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7479175.png)
![3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479190.png)
![7-[(9-Phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-7-yl)oxymethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7479196.png)

![2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B7479213.png)